Norhydromorphone

Blood-Brain Barrier Permeability Physicochemical Differentiation Metabolite Pharmacology

Norhydromorphone's N-demethylation produces a more polar morphinan with a primary piperidine nitrogen, yielding distinct chromatographic retention times and MS fragmentation patterns relative to hydromorphone. Using hydromorphone as a surrogate causes quantitation errors in LC-MS/MS or HPLC-UV assays. The compound's exclusive formation via CYP3A4/5 and CYP2C9 pathways underscores the need for an authentic reference standard for method specificity, linearity, accuracy, and precision in ANDA submissions and metabolite monitoring. Procuring an authentic norhydromorphone reference standard is essential to avoid inaccurate analytical results and ensure regulatory compliance.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 14696-23-2
Cat. No. B170126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorhydromorphone
CAS14696-23-2
Synonymsnorhydromorphone
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4
InChIInChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1
InChIKeySWIRXSKBBSJXGY-UIHHKEIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norhydromorphone (CAS 14696-23-2) Reference Standard for Hydromorphone Analytical Development and QC


Norhydromorphone (CAS 14696-23-2) is a N-demethylated morphinan derivative and a minor metabolite of the opioid analgesic hydromorphone [1]. Identified in human urine following hydromorphone administration, its formation is catalyzed primarily by CYP3A enzymes [2]. As a pharmaceutical reference standard, norhydromorphone is supplied with detailed characterization data compliant with regulatory guidelines [3], enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of hydromorphone [4].

Norhydromorphone vs. Hydromorphone: Why a Distinct Reference Standard is Critical for Accurate Quantification


Substituting norhydromorphone with its parent compound hydromorphone or other opioid metabolites in analytical workflows introduces significant quantitation errors. The N-demethylation of hydromorphone results in a more polar molecule with a primary piperidine nitrogen [1], which leads to distinct chromatographic retention behavior relative to the parent drug [2]. Direct use of hydromorphone as a surrogate for norhydromorphone quantification in LC-MS/MS or HPLC-UV assays would therefore yield inaccurate results due to differences in both retention time and MS ion fragmentation [2]. Furthermore, the enzymatic pathways that generate norhydromorphone are distinct from those producing other metabolites such as dihydroisomorphine, with specific CYP isoform dependencies (CYP3A4/5 and CYP2C9) [3], meaning that norhydromorphone cannot be reliably synthesized or quantified using protocols optimized for other hydromorphone metabolites. The quantified difference in analytical behavior necessitates the procurement of an authentic norhydromorphone reference standard for any workflow involving its detection or quantitation.

Quantitative Evidence Differentiating Norhydromorphone from Hydromorphone and Its Analogs


Increased Molecular Polarity and Predicted BBB Permeability Relative to Hydromorphone

Norhydromorphone demonstrates increased polarity compared to its parent compound, hydromorphone, a difference attributed to the presence of a primary piperidine nitrogen following N-demethylation [1]. This physicochemical shift is hypothesized to reduce its ability to cross the blood-brain barrier (BBB), potentially explaining its limited antinociceptive activity in vivo [1].

Blood-Brain Barrier Permeability Physicochemical Differentiation Metabolite Pharmacology

Enzymatic Formation Parameters by Human Liver Microsomes

In vitro studies using human liver microsomes demonstrate that hydromorphone is N-demethylated to norhydromorphone with kinetic parameters that define its metabolic formation [1]. The apparent Km ranges from 206 to 822 μM, and the Vmax ranges from 104 to 834 pmol·min⁻¹·mg⁻¹ protein [1]. This pathway is catalyzed by CYP3A4, CYP3A5, CYP2C9, and CYP2D6, but not by CYP1A2 [1]. The formation of norhydromorphone can be inhibited by troleandomycin and ketoconazole (by an average of 45% and 50%, respectively, in pooled microsomes, and up to 80% in a sample with high CYP3A content), leading to a stimulation of dihydroisomorphine production [1].

In Vitro Metabolism Cytochrome P450 Enzyme Kinetics

Limited Antinociceptive Activity in Rat Formalin Test

In a direct comparative study using the rat formalin test, norhydromorphone exhibited only limited antinociception, with no significant increase in effect detected across three tested doses following intraperitoneal administration [1]. In stark contrast, hydromorphone was five times as potent as morphine in the same assay [1]. Dihydromorphine and dihydroisomorphine were equipotent to and 36% as potent as morphine, respectively [1].

In Vivo Pharmacology Antinociception Metabolite Activity

Confirmation of Identity via LC Retention Time and MS Fragmentation

The definitive identification of norhydromorphone as a human metabolite of hydromorphone was achieved by comparing its liquid chromatography (LC) retention time and mass spectrometry (MS) ion fragmentation pattern against a synthesized authentic standard [1]. This analytical confirmation using LC-MS/MS with gradient elution provides a validated method for distinguishing norhydromorphone from hydromorphone and other structurally related compounds in complex biological matrices [1].

Analytical Chemistry Metabolite Identification LC-MS/MS

Optimal Procurement and Application Scenarios for Norhydromorphone Reference Standard (CAS 14696-23-2)


Analytical Method Development and Validation for Hydromorphone in Biological Matrices

Norhydromorphone is a critical component in developing and validating LC-MS/MS or HPLC-UV methods for quantifying hydromorphone and its metabolites in human urine or plasma. As confirmed by Zheng et al., the compound has distinct LC retention time and MS fragmentation patterns [1], enabling accurate analyte differentiation and preventing interference from other hydromorphone-related compounds. Use of an authentic norhydromorphone standard is essential for establishing method specificity, linearity, accuracy, and precision, as required for regulatory submissions such as ANDAs [2].

In Vitro Metabolism Studies of Hydromorphone and Drug-Drug Interaction Assessment

For researchers investigating the metabolic fate of hydromorphone, norhydromorphone is a key analyte. The enzymatic pathway leading to its formation from hydromorphone, catalyzed primarily by CYP3A and CYP2C9, has been characterized in human liver microsomes with defined kinetic parameters (Km and Vmax) [3]. Procuring a norhydromorphone reference standard is essential for accurately monitoring its formation in in vitro assays designed to study CYP enzyme induction/inhibition and to assess potential drug-drug interactions involving hydromorphone, particularly with agents like ketoconazole or troleandomycin [3].

Pharmacological Studies Differentiating Parent Opioid from Metabolite Activity

Norhydromorphone is required for experiments that aim to dissect the pharmacological contributions of individual hydromorphone metabolites. In vivo evidence from the rat formalin test demonstrates that norhydromorphone possesses limited antinociceptive activity, unlike its potent parent compound [4]. This data underscores its utility as a negative control or comparator in studies evaluating the central nervous system effects of hydromorphone and its active analogs, helping to attribute observed effects to specific molecular entities.

Synthesis of Novel Bifunctional Opioid Ligands

Norhydromorphone serves as a crucial starting material or scaffold in medicinal chemistry for the synthesis of novel opioid ligands. As demonstrated in a 2020 study, N-phenethyl analogs of N-norhydromorphone were synthesized and pharmacologically evaluated, yielding a compound with nanomolar binding affinity for MOR and DOR and a bifunctional agonist profile [5]. This highlights the value of norhydromorphone as a versatile intermediate for generating tool compounds or drug candidates targeting specific opioid receptor interactions with potentially improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norhydromorphone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.